Cas no 398489-28-6 (tert-butyl 3-ethyl-3-hydroxy-azetidine-1-carboxylate)
tert-butyl 3-ethyl-3-hydroxy-azetidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1-Azetidinecarboxylicacid, 3-ethyl-3-hydroxy-, 1,1-dimethylethyl ester
- 3-Ethyl-3-hydroxyazetidine-1-carboxylicacid tert-butyl ester
- tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate
- 1-Boc-3-ethyl-3-azetidinol
- SSZFIDSJDFVTML-UHFFFAOYSA-N
- 4578AJ
- 1-azetidinecarboxylic acid,3-ethyl-3-hydroxy-,1,1-dimethylethyl ester
- tert-butyl 3-ethyl-3-hydroxy-azetidine-1-carboxylate
- MFCD09264470
- SCHEMBL2286177
- 3-ethyl-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester
- DTXSID601192480
- t-Butyl 3-ethyl-3-hydroxy-azetidine-1-carboxylate
- 1,1-Dimethylethyl 3-ethyl-3-hydroxy-1-azetidinecarboxylate
- SB50791
- 398489-28-6
- AS-76807
- P19130
- EN300-693659
- AKOS015151337
- SY321956
- 1-Azetidinecarboxylicacid,3-ethyl-3-hydroxy-,1,1-dimethylethylester(9CI)
- CS-0079104
- 1-Boc-3-ethyl-3-hydroxyazetidine
- tert-butyl3-ethyl-3-hydroxyazetidine-1-carboxylate
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- MDL: MFCD09264470
- Inchi: 1S/C10H19NO3/c1-5-10(13)6-11(7-10)8(12)14-9(2,3)4/h13H,5-7H2,1-4H3
- InChI Key: SSZFIDSJDFVTML-UHFFFAOYSA-N
- SMILES: OC1(CC)CN(C(=O)OC(C)(C)C)C1
Computed Properties
- Exact Mass: 201.136
- Monoisotopic Mass: 201.136
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.8
- XLogP3: 1
tert-butyl 3-ethyl-3-hydroxy-azetidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B653445-10mg |
1-Boc-3-ethyl-3-azetidinol |
398489-28-6 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B653445-50mg |
1-Boc-3-ethyl-3-azetidinol |
398489-28-6 | 50mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B653445-100mg |
1-Boc-3-ethyl-3-azetidinol |
398489-28-6 | 100mg |
$ 365.00 | 2022-06-07 | ||
| Chemenu | CM290817-1g |
tert-Butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate |
398489-28-6 | 95%+ | 1g |
$74 | 2023-03-07 | |
| Chemenu | CM290817-5g |
tert-Butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate |
398489-28-6 | 95%+ | 5g |
$329 | 2023-03-07 | |
| abcr | AB545773-1 g |
t-Butyl 3-ethyl-3-hydroxy-azetidine-1-carboxylate, 95%; . |
398489-28-6 | 95% | 1g |
€228.00 | 2023-07-11 | |
| abcr | AB545773-5 g |
t-Butyl 3-ethyl-3-hydroxy-azetidine-1-carboxylate, 95%; . |
398489-28-6 | 95% | 5g |
€568.00 | 2023-07-11 | |
| abcr | AB545773-10 g |
t-Butyl 3-ethyl-3-hydroxy-azetidine-1-carboxylate, 95%; . |
398489-28-6 | 95% | 10g |
€571.00 | 2022-02-28 | |
| Ambeed | A591463-250mg |
tert-Butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate |
398489-28-6 | 98% | 250mg |
$34.0 | 2025-04-19 | |
| Ambeed | A591463-1g |
tert-Butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate |
398489-28-6 | 98% | 1g |
$59.0 | 2025-04-19 |
tert-butyl 3-ethyl-3-hydroxy-azetidine-1-carboxylate Suppliers
tert-butyl 3-ethyl-3-hydroxy-azetidine-1-carboxylate Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on tert-butyl 3-ethyl-3-hydroxy-azetidine-1-carboxylate
tert-butyl 3-ethyl-3-hydroxy-azetidine-1-carboxylate: A Comprehensive Overview
tert-butyl 3-ethyl-3-hydroxy-azetidine-1-carboxylate is a compound with the CAS number 398489-28-6, and it has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of azetidines, which are four-membered ring structures containing one nitrogen atom. The azetidine ring in this molecule is substituted with a hydroxyl group at the 3-position and an ethyl group at the same position, along with a tert-butyl ester group attached to the carboxylic acid moiety at position 1. These substituents contribute to the unique chemical properties and reactivity of this compound.
The synthesis of tert-butyl 3-ethyl-3-hydroxy-azetidine-1-carboxylate typically involves multi-step organic reactions, including nucleophilic substitutions, eliminations, and esterifications. Recent advancements in asymmetric synthesis have enabled the preparation of enantiomerically pure samples of this compound, which is crucial for its applications in chiral catalysis and drug discovery. The stereochemistry of the hydroxyl group at position 3 plays a pivotal role in determining the compound's reactivity and biological activity.
From a structural standpoint, the azetidine ring introduces strain due to its four-membered structure, making it more reactive compared to larger rings like pyrrolidine or piperidine. This strain can be exploited in various chemical transformations, such as ring-opening reactions or cycloadditions. The presence of the tert-butyl ester group enhances the stability of the carboxylic acid moiety and facilitates its use in subsequent reactions, such as amidations or reductions.
Recent studies have highlighted the potential of tert-butyl 3-ethyl-3-hydroxy-azetidine-1-carboxylate as a building block in medicinal chemistry. Its ability to form stable amide bonds makes it an attractive candidate for constructing bioactive molecules with complex architectures. For instance, researchers have employed this compound as a precursor for synthesizing peptide mimetics and inhibitors of proteolytic enzymes. The hydroxyl group at position 3 can also serve as a handle for further functionalization, enabling the introduction of diverse substituents that modulate biological activity.
In addition to its role in drug discovery, tert-butyl 3-ethyl-3-hydroxy-azetidine-1-carboxylate has found applications in materials science. Its ability to undergo polymerization under specific conditions has led to its use in synthesizing novel polymeric materials with tailored mechanical and thermal properties. The combination of the azetidine ring's strain and the ester group's reactivity provides a platform for designing advanced materials with applications in electronics, adhesives, and coatings.
From an analytical perspective, tert-butyl 3-ethyl-3-hydroxy-azetidine-1-carboxylate can be characterized using a variety of spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy is particularly useful for determining the stereochemistry and purity of this compound. High-resolution mass spectrometry (HRMS) provides accurate molecular weight information, while infrared (IR) spectroscopy confirms the presence of key functional groups such as the ester and hydroxyl groups.
The physical properties of tert-butyl 3-ethyl-3-hydroxy-azetidine-1-carboxylate, including its melting point, boiling point, and solubility profile, are critical factors that influence its handling and storage. These properties are also essential considerations when designing synthetic routes or selecting reaction conditions. For example, its relatively high melting point suggests that it may be more stable under thermal stress compared to less substituted azetidines.
In terms of safety considerations, while tert-butyl 3
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